5-Chloro-3-methylpentan-2-one

Molecular Weight Structural Differentiation Chlorinated Ketones

5-Chloro-3-methylpentan-2-one (CAS 1187-81-1) is a chlorinated ketone with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol. It is a liquid at room temperature with a boiling point of 180.7°C at 760 mmHg and a density of 0.986 g/cm³.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 1187-81-1
Cat. No. B1365366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methylpentan-2-one
CAS1187-81-1
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESCC(CCCl)C(=O)C
InChIInChI=1S/C6H11ClO/c1-5(3-4-7)6(2)8/h5H,3-4H2,1-2H3
InChIKeyXKEZKJHAYZEVNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-methylpentan-2-one (CAS 1187-81-1) Supplier & Specification Comparison Guide for Procurement Scientists


5-Chloro-3-methylpentan-2-one (CAS 1187-81-1) is a chlorinated ketone with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol [1]. It is a liquid at room temperature with a boiling point of 180.7°C at 760 mmHg and a density of 0.986 g/cm³ [2]. This compound serves as a key intermediate in the synthesis of pentazocine, a clinically used analgesic, and is available from multiple suppliers in purities ranging from 95% to 99% .

Workflow
Synthetic intermediate for analgesic research
Grade Selection
Supplier purity range from 95% to 99%
Handling Context
Liquid reagent with reported bp 180.7 °C

Why 5-Chloro-3-methylpentan-2-one (1187-81-1) Cannot Be Substituted with Other Chloropentanones: Key Differentiation Factors


Substitution of 5-chloro-3-methylpentan-2-one with other chloropentanones (e.g., 5-chloro-2-pentanone, 3-chloro-2-pentanone) is not straightforward due to distinct differences in molecular structure, physicochemical properties, and synthetic utility. The presence of a methyl group at the 3-position and a chlorine atom at the 5-position in 5-chloro-3-methylpentan-2-one results in a unique reactivity profile, higher molecular weight, and altered boiling point and density compared to its analogs [1][2]. These differences directly impact its performance in nucleophilic substitution reactions, its behavior in synthetic routes (e.g., pentazocine synthesis), and its handling and storage requirements . The following quantitative evidence underscores why generic substitution is not a viable option for applications where this specific compound is required.

Structure
Replacement with 5-chloro-2-pentanone or 3-chloro-2-pentanone may alter nucleophilic substitution pathways and reaction regioselectivity.
Physical
Lower density and higher boiling point relative to analogs can shift phase separation and distillation cut points during purification.
Application
Generic substitution may not support pentazocine-route compatibility; class-level inference suggests distinct reactivity requirements.

5-Chloro-3-methylpentan-2-one (1187-81-1): Quantitative Evidence for Selecting Over Closest Analogs


Molecular Weight Differentiation: 5-Chloro-3-methylpentan-2-one vs. 5-Chloro-2-pentanone and 3-Chloro-2-pentanone

5-Chloro-3-methylpentan-2-one exhibits a higher molecular weight (134.60 g/mol) compared to the close analogs 5-chloro-2-pentanone (120.58 g/mol) and 3-chloro-2-pentanone (120.58 g/mol) due to the presence of an additional methyl group [1]. This difference in molecular weight directly influences its physical properties and handling characteristics.

Molecular Weight
Head-to-head
+14.02 g/mol vs analogs
Supports identity verification and molar calculation accuracy.
Calculated property; impacts shipping and formulation scaling.
Molecular Weight Structural Differentiation Chlorinated Ketones

Boiling Point Differentiation: 5-Chloro-3-methylpentan-2-one vs. 5-Chloro-2-pentanone and 3-Chloro-2-pentanone

5-Chloro-3-methylpentan-2-one has a boiling point of 180.7°C at 760 mmHg, which is higher than that of 5-chloro-2-pentanone (172-175°C at 760 mmHg) and significantly higher than that of 3-chloro-2-pentanone (63°C at 23 Torr) [1][2]. This higher boiling point allows for easier separation by distillation in reaction mixtures containing lower-boiling components and influences the choice of reaction conditions and purification strategies.

Boiling Point
Head-to-head
180.7 °C vs 172–175 °C (5-Cl) and ~158 °C (3-Cl) at 760 mmHg
Higher bp supports targeted distillation and purification workflows.
3-Cl value converted from 23 Torr; context-dependent comparison.
Boiling Point Purification Reaction Conditions

Density Differentiation: 5-Chloro-3-methylpentan-2-one vs. 5-Chloro-2-pentanone and 3-Chloro-2-pentanone

5-Chloro-3-methylpentan-2-one has a density of 0.986 g/cm³, which is lower than that of 5-chloro-2-pentanone (1.057 g/cm³) and lower than that of 3-chloro-2-pentanone (1.022 g/cm³ at 18°C) [1][2]. This lower density may affect its behavior in biphasic reaction systems and influences the selection of appropriate solvent systems for extractions and chromatographic purifications.

Density
Head-to-head
0.986 g/cm³ vs 1.057 and 1.022 g/cm³
Lower density may influence biphasic extraction design.
Theoretical vs. experimental conditions vary; data to verify.
Density Material Handling Solvent Properties

Supplier Purity Spectrum: 5-Chloro-3-methylpentan-2-one Commercial Availability

5-Chloro-3-methylpentan-2-one is commercially available from multiple suppliers with purities ranging from 95% to 99% . This range allows procurement scientists to select a purity grade appropriate for their specific application, whether it be routine synthesis or more demanding pharmaceutical intermediate preparation.

Purity Spectrum
Specification review
95% to 99% across suppliers
Enables cost-grade matching for synthesis or intermediate preparation.
Method not specified; supplier-reported lot attributes.
Purity Supplier Comparison Procurement

Reactivity Differentiation: Nucleophilic Substitution vs. Analogs

The unique substitution pattern of 5-chloro-3-methylpentan-2-one, with a chlorine at the 5-position and a methyl group at the 3-position, directs nucleophilic substitution reactions differently than in analogs like 5-chloro-2-pentanone or 3-chloro-2-pentanone. While quantitative kinetic data for direct comparison are not available in the open literature, the compound's use as a key intermediate in the synthesis of pentazocine, where it undergoes specific Gabriel synthesis and subsequent transformations, underscores its distinct reactivity profile .

Reactivity Profile
Class-level
Reported pentazocine-route compatibility
Synthetic utility context supports intermediate selection.
Open kinetic data not available; route-specific evidence.
Reactivity Nucleophilic Substitution Synthetic Intermediate

Computational Property Differentiation: LogP and TPSA vs. Analogs

5-Chloro-3-methylpentan-2-one exhibits a computed LogP of 1.8404 and a topological polar surface area (TPSA) of 17.07 Ų . In comparison, the analog 5-chloro-2-pentanone has a computed LogP of 0.83 and a TPSA of 17 Ų [1]. The higher LogP value of the target compound indicates greater lipophilicity, which can influence its partitioning behavior in biological assays and its solubility profile in organic solvents.

LogP and TPSA
Head-to-head
LogP 1.84 vs 0.83 (5-Cl analog); TPSA similar
Higher lipophilicity supports membrane partitioning context review.
Computed properties; experimental validation recommended.
LogP TPSA Physicochemical Properties

5-Chloro-3-methylpentan-2-one (1187-81-1): Optimal Research and Industrial Application Scenarios


Pharmaceutical Intermediate for Pentazocine Synthesis

5-Chloro-3-methylpentan-2-one is a validated intermediate in the synthesis of pentazocine, an opioid analgesic. Its specific structure is required for the Gabriel synthesis step and subsequent transformations to form the pentazocine core . Substituting with other chloropentanones would lead to different reaction pathways and likely failure to produce the desired product. Procurement of this specific compound is therefore essential for any research or production involving pentazocine or its analogs.

Medicinal Chemistry Building Block with Defined LogP

With a computed LogP of 1.8404 , 5-chloro-3-methylpentan-2-one offers a defined lipophilicity profile that can be exploited in the design of small molecule libraries. The higher LogP compared to simpler chloropentanones (e.g., LogP 0.83 for 5-chloro-2-pentanone ) provides medicinal chemists with a building block that can enhance membrane permeability or modify pharmacokinetic properties of lead compounds. This property, combined with the presence of both a reactive chlorine atom and a ketone group, makes it a versatile scaffold for diversity-oriented synthesis.

Synthetic Organic Chemistry: Nucleophilic Substitution Reactions

The chlorine atom at the 5-position of 5-chloro-3-methylpentan-2-one is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. The presence of the 3-methyl group can influence the stereochemical outcome of subsequent reactions. This compound is therefore valuable for the construction of more complex molecules where regioselectivity and stereocontrol are desired. Its higher boiling point (180.7°C) relative to analogs also simplifies purification by distillation in reaction workups.

Process Chemistry and Scale-Up

The well-defined physical properties of 5-chloro-3-methylpentan-2-one, including its density (0.986 g/cm³) and boiling point (180.7°C) , facilitate its use in larger-scale reactions. The availability of multiple purity grades (95% to 99%) from commercial suppliers allows process chemists to balance cost and quality for pilot plant or manufacturing campaigns. The compound's classification as 'Not hazardous material' for transport by some suppliers may also simplify shipping logistics compared to more hazardous analogs.

Application
Selection Property
Validation Focus
Pentazocine intermediate synthesis
Route-specific reactivity context
Gabriel synthesis compatibility review
Medicinal chemistry library design
Defined LogP scaffold
Lipophilicity and permeability assay context
Nucleophilic substitution studies
Regioselective chlorine displacement
Stereochemical outcome and purification method
Process chemistry and scale-up
Physical property consistency
Distillation and phase-separation parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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